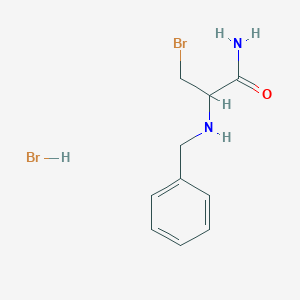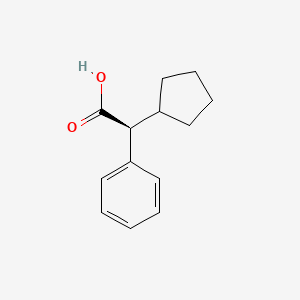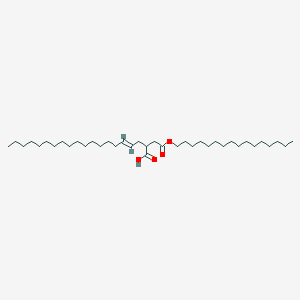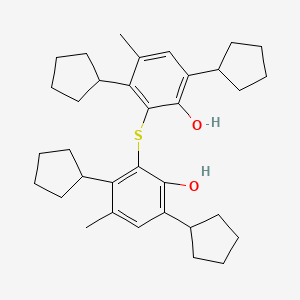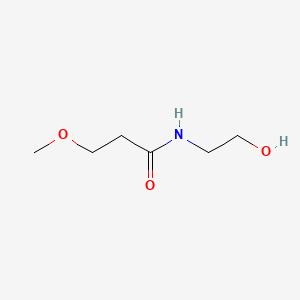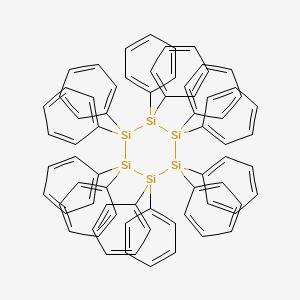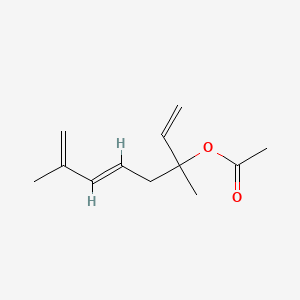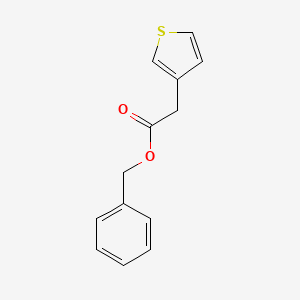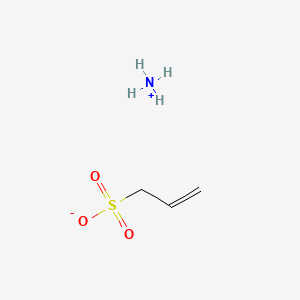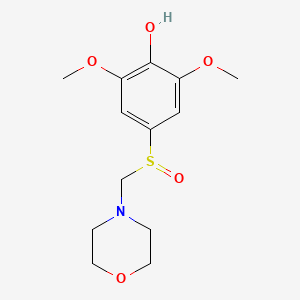
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is a complex organic compound that features a morpholine ring substituted with a sulfinylmethyl group attached to a hydroxy-dimethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-, a common synthetic route involves the reaction of morpholine with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, the use of transition metal catalysts can facilitate the oxidation step, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The presence of the hydroxy-dimethoxyphenyl moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it valuable in materials science.
Wirkmechanismus
The mechanism of action of Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy-dimethoxyphenyl moiety can enhance binding through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine, 4-((4-hydroxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((3,5-dimethoxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-
Uniqueness
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfinylmethyl moiety provides a distinct profile that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
64709-44-0 |
|---|---|
Molekularformel |
C13H19NO5S |
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
2,6-dimethoxy-4-(morpholin-4-ylmethylsulfinyl)phenol |
InChI |
InChI=1S/C13H19NO5S/c1-17-11-7-10(8-12(18-2)13(11)15)20(16)9-14-3-5-19-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
PZRXUTGWHNBVNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)S(=O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

